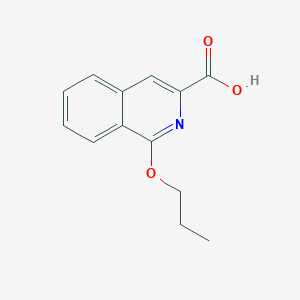

1-Propoxyisoquinoline-3-carboxylic acid

Description

1-Propoxyisoquinoline-3-carboxylic acid (systematic name: 1-(propan-2-yloxy)isoquinoline-3-carboxylic acid) is an organic building block with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . Its structure features an isoquinoline backbone substituted with a carboxylic acid group at position 3 and a propoxy group (propan-2-yloxy) at position 1 (Figure 1). It is marketed as a research chemical, typically at 95% purity, with applications in pharmaceutical and materials science research .

Properties

IUPAC Name |

1-propoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-7-17-12-10-6-4-3-5-9(10)8-11(14-12)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXKSLPJSWHEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action:

IQ3CA primarily targets bacterial cells, specifically Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), and other plant pathogens. These bacteria cause significant losses in agricultural crops worldwide, affecting crop yield and quality.

Mode of Action:

IQ3CA interacts with bacterial cells by binding to specific molecular components. It exhibits potent antibacterial activity against Ac, inhibiting its growth. The following mechanisms contribute to its action:

- IQ3CA binds reversibly to the kringle domain of plasminogen , blocking its binding to fibrin and preventing its activation to plasmin . This reduction in fibrinolysis disrupts bacterial cell integrity and function.

Result of Action:

IQ3CA’s antibacterial effects lead to:

- Treatment with IQ3CA results in curved and sunken cell morphology, indicating cellular damage. IQ3CA damages bacterial cell membranes, compromising their function. IQ3CA inhibits bacterial motility, exopolysaccharide production, and biofilm formation.

Action Environment:

Environmental factors, such as temperature, pH, and humidity, can influence IQ3CA’s stability and efficacy. Optimal conditions should be considered during application to maximize its antibacterial effects.

: Xu, Z., Ding, H., Fu, X., et al. (2024). Antibacterial Activity and Possibly Mode of Action of Isoquinoline-3-Carboxylic Acid. Natural Product Communications, 19(2), 1–12. Read full article : IntechOpen. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Read more

Biochemical Analysis

Biochemical Properties

1-Propoxyisoquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with pyruvate dehydrogenase kinase 1 (PDHK1), an enzyme involved in the regulation of glucose metabolism. This compound inhibits PDHK1, leading to decreased phosphorylation of pyruvate dehydrogenase (PDH) and increased PDH activity. This interaction enhances the conversion of pyruvate to acetyl-CoA, promoting cellular respiration and energy production.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and glycolysis by destabilizing PDHK1. This inhibition leads to reduced glucose uptake and lactate production, thereby impairing the Warburg effect, a metabolic hallmark of cancer cells. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to PDHK1, it prevents the stabilization of this enzyme, leading to its degradation. This inhibition results in decreased phosphorylation of PDH, enhancing its activity and promoting the conversion of pyruvate to acetyl-CoA. Furthermore, this compound modulates the expression of genes involved in glucose metabolism and energy production, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated sustained inhibition of PDHK1 and consistent effects on cellular metabolism and energy production. These findings suggest that this compound maintains its biochemical activity over time, making it a reliable tool for research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity by inhibiting PDHK1 and reducing glycolysis in cancer cells. At higher doses, potential toxic or adverse effects have been observed, including disruptions in normal cellular metabolism and energy production. These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to glucose metabolism. By inhibiting PDHK1, it enhances the activity of PDH, promoting the conversion of pyruvate to acetyl-CoA and facilitating cellular respiration. This compound also interacts with other enzymes and cofactors involved in glycolysis and the tricarboxylic acid cycle, influencing metabolic flux and metabolite levels. These interactions contribute to its overall impact on cellular energy production and metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, the compound accumulates in specific compartments, such as the mitochondria, where it exerts its biochemical effects. These transport and distribution mechanisms are crucial for its activity and function within the cellular environment.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it interacts with PDHK1 and other enzymes involved in energy metabolism. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The mitochondrial localization is essential for its role in modulating glucose metabolism and energy production, contributing to its overall biochemical activity.

Biological Activity

1-Propoxyisoquinoline-3-carboxylic acid, with CAS number 1094509-81-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : It has been observed to bind to certain receptors, influencing signal transduction pathways that regulate cell function.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

- Antitumor Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve modulation of the MAPK/ERK signaling pathway.

- Neuroprotective Effects : Research has also pointed to neuroprotective properties, where the compound may help mitigate oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Case Study 2: Antitumor Activity

In a series of experiments evaluating the antitumor effects, this compound was applied to various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | MAPK/ERK pathway modulation |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound is expected to be well absorbed when administered orally.

- Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.

- Metabolism : It undergoes hepatic metabolism, primarily through phase I reactions.

- Excretion : Renal excretion is the primary route for elimination.

Safety and Toxicology

Toxicological assessments reveal that this compound exhibits low toxicity in animal models. In a 90-day dietary study on rats, no adverse effects were observed at doses up to 2500 mg/kg body weight.

Comparison with Similar Compounds

Structural Variations

Alkoxy Substituents: The propoxy group in this compound provides moderate steric bulk and lipophilicity compared to the cyclopropylmethoxy group in its cyclopropane-containing analog (). The latter’s rigid cyclopropane ring may enhance metabolic stability but complicates synthesis . Ethyl 1-phenylisoquinoline-3-carboxylate () replaces the carboxylic acid with an ester, reducing acidity and altering solubility. This modification is common in prodrug design.

Core Saturation and Functional Groups: The tetrahydroisoquinoline derivative () features a saturated ring system and an oxo group, which may influence conformational flexibility and hydrogen-bonding capacity . The quinoline-based analog () substitutes the isoquinoline core with a quinoline scaffold, introducing fluorine atoms for enhanced antibacterial activity .

Physicochemical Properties

- Molecular Weight and Solubility: Larger molecules like the tetrahydroisoquinoline derivative (309.36 g/mol) exhibit lower solubility in aqueous media compared to smaller analogs (e.g., 223.61 g/mol for the chloro-hydroxy variant) .

- Acidity: The carboxylic acid group in this compound (pKa ~2-3) contrasts with the ester group in ’s compound, which is non-acidic and more lipophilic .

Notes on Discrepancies and Limitations

- CAS Number Conflicts: The target compound is listed under two CAS numbers (1094553-97-5 and 377769-37-4), possibly due to supplier-specific nomenclature or batch variations .

- Discontinued Products: Both this compound and its cyclopropylmethoxy analog are marked as discontinued, limiting commercial availability .

- Safety Data Gaps : Safety profiles for several analogs (e.g., cyclopropylmethoxy variant) remain unreported, necessitating caution in handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.